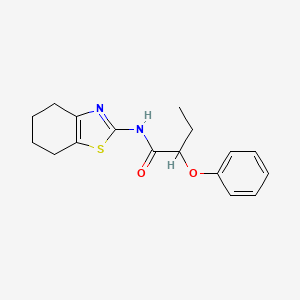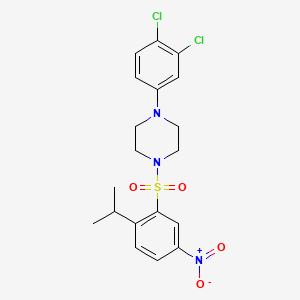![molecular formula C20H26N2O3S B4088658 N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide](/img/structure/B4088658.png)
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide
Overview
Description
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide is a chemical compound with the molecular formula C20H26N2O3S and a molecular weight of 374.5 g/mol This compound is known for its unique structural features, which include a sulfonamide group and a phenylbutanamide backbone
Preparation Methods
The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide can be compared with other similar compounds, such as:
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide: This compound has a similar sulfonamide group but differs in its acetamide backbone, leading to different chemical and biological properties.
2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: This quinazolinone derivative has a more complex structure and is used in different research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-15(3)22-26(24,25)18-13-11-17(12-14-18)21-20(23)19(5-2)16-9-7-6-8-10-16/h6-15,19,22H,4-5H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTJFKSPLGFTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-ethylphenyl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B4088578.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4088583.png)
![5-(3-methoxyphenyl)-7-(3-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088597.png)
![2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4088603.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B4088612.png)
![methyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B4088619.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088630.png)
![(4-fluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4088638.png)
![1-mercapto-4,8-dimethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4088653.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4088675.png)
![1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE](/img/structure/B4088682.png)

![2-[(4-Methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B4088691.png)
